molecular formula C10H16N4O5 B14072173 N-Amino-N-methylcytidine CAS No. 100997-68-0

N-Amino-N-methylcytidine

Cat. No.: B14072173
CAS No.: 100997-68-0
M. Wt: 272.26 g/mol
InChI Key: JSAYVLVWSQSVML-ZOQUXTDFSA-N
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Description

N-Amino-N-methylcytidine is a modified nucleoside that has garnered attention due to its unique structural properties and potential applications in various scientific fields. This compound is a derivative of cytidine, where the amino group is substituted with an N-methyl group, resulting in distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Amino-N-methylcytidine typically involves the methylation of cytidine derivatives. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines. This method avoids the prepreparation of NH-free amines, significantly shortening the separation and purification steps . Various methylating agents and catalytic systems have been reported for this transformation, including methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of cost-effective and readily available raw materials, along with efficient catalytic systems to facilitate the methylation reactions.

Chemical Reactions Analysis

Types of Reactions

N-Amino-N-methylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions are typically controlled to optimize the yield and selectivity of the desired products. For example, imine formation is acid-catalyzed and reversible, requiring careful pH control .

Major Products Formed

The major products formed from these reactions include various methylated and substituted cytidine derivatives, which can have distinct biological and chemical properties.

Mechanism of Action

Comparison with Similar Compounds

N-Amino-N-methylcytidine can be compared with other modified nucleosides, such as:

These compounds share similarities in their roles in RNA modification and regulation but differ in their specific chemical structures and biological functions.

This compound stands out due to its unique substitution pattern, which provides distinct chemical and biological properties, making it a valuable tool in various scientific research applications.

Properties

CAS No.

100997-68-0

Molecular Formula

C10H16N4O5

Molecular Weight

272.26 g/mol

IUPAC Name

4-[amino(methyl)amino]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H16N4O5/c1-13(11)6-2-3-14(10(18)12-6)9-8(17)7(16)5(4-15)19-9/h2-3,5,7-9,15-17H,4,11H2,1H3/t5-,7-,8-,9-/m1/s1

InChI Key

JSAYVLVWSQSVML-ZOQUXTDFSA-N

Isomeric SMILES

CN(C1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N

Canonical SMILES

CN(C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O)N

Origin of Product

United States

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